Technical Whitepaper: 2-Azido-N-phenylacetamide (CAS 10258-71-6)
Technical Whitepaper: 2-Azido-N-phenylacetamide (CAS 10258-71-6)
Synthesis, Reactivity, and Application in Pharmacophore Assembly
Executive Summary
2-Azido-N-phenylacetamide (CAS 10258-71-6) is a bifunctional organic building block characterized by an acetanilide core functionalized with an
Unlike aliphatic azides which are often volatile and unstable, the phenylacetamide backbone confers crystallinity and improved thermal stability, although the compound retains energetic characteristics inherent to the azide functionality. This guide outlines the validated synthesis, safety protocols, and application of this molecule in fragment-based drug discovery (FBDD).
Chemical Profile & Physicochemical Properties[4][5][6][7][8][9][10]
| Property | Data |
| CAS Number | 10258-71-6 |
| IUPAC Name | 2-azido-N-phenylacetamide |
| Molecular Formula | |
| Molecular Weight | 176.18 g/mol |
| Appearance | Colorless to pale beige solid (Plate-like crystals) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; Insoluble in water |
| Energetic Ratio (C/N) | 2.0 (Requires specific handling precautions) |
| Key Functional Groups | Secondary Amide (H-bond donor/acceptor), Azide (1,3-dipole) |
Synthetic Route & Methodology
The synthesis of 2-azido-N-phenylacetamide is a two-step process starting from aniline.[3][4] The protocol below prioritizes safety and purity, utilizing a nucleophilic substitution strategy.
Reaction Pathway Diagram
Caption: Stepwise synthesis from aniline precursor via chloro-intermediate.
Detailed Protocol
Step 1: Acylation (Synthesis of 2-chloro-N-phenylacetamide)
-
Setup: Charge a round-bottom flask with Aniline (1.0 eq) and Triethylamine (1.2 eq) in Dichloromethane (DCM). Cool to 0°C.[5]
-
Addition: Add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted aniline) followed by saturated
. Dry over and concentrate. -
Result: White solid (MP: ~130°C).
Step 2: Azidation (Nucleophilic Substitution) Critical Safety Note: Do not use DCM or halogenated solvents in this step.[6] Sodium azide + halogenated solvents can form diazidomethane, a highly explosive gas.
-
Solvent System: Dissolve the chloro-intermediate (1.0 eq) in Acetone/Water (3:1 v/v). This solvent system ensures solubility of both the organic substrate and the inorganic azide salt.
-
Reagent: Add Sodium Azide (
, 1.5 eq). -
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (the azide is slightly less polar than the chloride).
-
Workup:
-
Evaporate acetone under reduced pressure (do not distill to dryness).
-
Extract the aqueous residue with Ethyl Acetate (EtOAc).[7]
-
Wash with brine, dry, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Hexane yields pure plate-like crystals.
Reactivity & Applications: Click Chemistry
The primary utility of CAS 10258-71-6 is as a bioorthogonal linker. The azide group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles. These triazoles act as bioisosteres for amide bonds, offering improved metabolic stability.
CuAAC Mechanism & Workflow
Caption: Cu(I)-catalyzed ligation pathway forming the 1,2,3-triazole scaffold.
Standard CuAAC Protocol
-
Reagents: Dissolve 2-azido-N-phenylacetamide (1.0 eq) and the target terminal alkyne (1.0 eq) in t-Butanol/Water (1:1).
-
Catalyst: Add
(10 mol%) and Sodium Ascorbate (20 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ. -
Conditions: Stir at room temperature for 12 hours.
-
Observation: The product often precipitates out of the aqueous mixture.
Safety & Handling (E-E-A-T Critical)
Working with organic azides requires strict adherence to safety protocols due to their potential to decompose explosively.[6][8][9][10]
1. The C/N Ratio Rule
-
Formula:
-
Calculation:
-
Assessment: A ratio < 3.0 indicates the molecule is energetic. However, the "Rule of Six" (6 carbons per energetic functional group) is satisfied (8 carbons > 6).
-
Implication: While CAS 10258-71-6 is more stable than low-molecular-weight aliphatic azides, it must not be distilled or heated above 80°C.
2. Storage & Stability
-
Store in the dark at 2–8°C.
-
Avoid contact with strong acids (forms Hydrazoic acid,
, which is highly toxic and explosive). -
Never use metal spatulas (risk of metal azide formation).[6][8] Use Teflon or plastic tools.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed.
| Technique | Diagnostic Signal | Assignment |
| IR Spectroscopy | 2100–2120 cm⁻¹ | Azide (-N3) stretching (Strong, sharp) |
| 1660–1690 cm⁻¹ | Amide I (C=O stretch) | |
| 3200–3300 cm⁻¹ | Amide N-H stretch | |
| 1H NMR (CDCl3) | ||
| Amide N-H | ||
| Phenyl aromatic protons | ||
| 13C NMR | ~52 ppm | |
| ~165 ppm | Carbonyl Carbon (C=O) |
Note on NMR: The shift of the methylene protons from ~4.2 ppm (in the chloro-precursor) to ~4.0 ppm (in the azide) is a key indicator of successful substitution.
References
-
BenchChem. (2025).[3][11] Application Notes and Protocols: Utilizing N-Acetyl-N-phenylacetamide Analogues in Click Chemistry. Retrieved from 3[3][4][11]
-
University of Pittsburgh. (2013). Safe Handling of Azides: C/N Ratio and Rule of Six. Retrieved from 6
-
PubChem. (2025).[12] 2-azido-N-phenylacetamide (CID 14201101) - Chemical and Physical Properties. Retrieved from 12
-
BroadPharm. (2021). What is Click Chemistry? Applications in Drug Discovery. Retrieved from 13
-
PrepChem. (n.d.). Synthesis of 2-azido-2-phenylacetyl chloride and related azides. Retrieved from 7
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